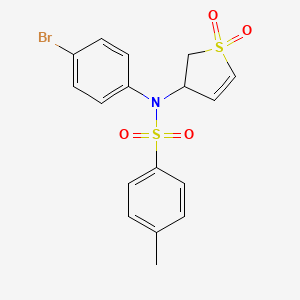

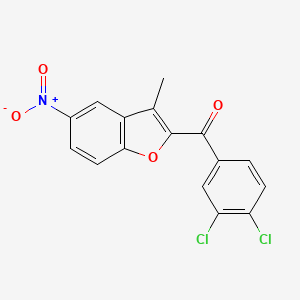

![molecular formula C19H19N3O5 B2499681 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine CAS No. 339010-21-8](/img/structure/B2499681.png)

4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine" is a structurally complex molecule that appears to be related to various research areas, including crystallography and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of its characteristics. For instance, compounds with methoxyphenyl and nitrophenyl groups, as well as piperidine rings, are mentioned, which suggests that the compound may exhibit interesting intermolecular interactions and possibly pharmacological activities.

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents to the piperidine ring, as seen in the substituted N-benzyl piperidines discussed in the second paper . These modifications can significantly alter the affinity and selectivity of the compounds for various transporters, such as the dopamine, serotonin, and norepinephrine transporters. Although the exact synthesis of "4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with similar features, such as the imidazo[1,2-a]pyridine ring system, is known to be almost planar and forms specific dihedral angles with adjacent groups . This suggests that "4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine" may also exhibit a planar structure in certain parts of the molecule, influencing its intermolecular interactions and stability.

Chemical Reactions Analysis

The third paper provides insight into the chromotropism of imidazole derivatives, which undergo color changes upon various treatments . While "4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine" is not an imidazole derivative, the presence of aromatic rings and a nitro group could imply that it may also exhibit chromotropic behavior under certain conditions, such as changes in temperature or solvent exposure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially inferred from the related structures. For example, the crystal structure cohesion is maintained by hydrogen bonds in the first paper's compound , which could also be relevant for the compound . The pharmacological properties, as seen in the second paper, are influenced by the specific substituents on the piperidine ring , suggesting that "4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine" may interact with biological targets in a unique manner. The reversible and irreversible color changes of the imidazole derivative upon heating indicate that the compound may have interesting thermochromic properties .

Scientific Research Applications

Synthesis and Structural Analysis

- Zhang et al. (2015) explored the synthesis of compounds related to 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine. Their study focuses on the synthesis of 3-(4′-nitrophenyl)iminocoumarin, revealing potential applications in developing solar cell materials due to its π-conjugated compound properties and easy electron transfer between adjacent molecules (Zhang et al., 2015).

Reaction Mechanisms and Kinetics

- Studies by Kishioka et al. (1998) and Suga et al. (2004) investigate the reaction mechanisms and kinetics involving compounds structurally similar to 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine. These studies are significant in understanding the electrochemical behavior and potential applications in electrode-active materials (Kishioka et al., 1998); (Suga et al., 2004).

Medicinal Chemistry and Pharmacology

- Palkowitz et al. (1997) describe the synthesis and evaluation of compounds related to 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine in the context of developing selective estrogen receptor modulators (SERMs). This highlights its potential applications in medicinal chemistry, specifically in hormone-related therapies (Palkowitz et al., 1997).

Materials Science and Liquid Crystals

- Thaker et al. (2012) discuss the synthesis and characterization of liquid crystalline compounds that share structural similarities with 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine. These compounds exhibit mesomorphic behavior, making them of interest in the field of materials science for applications in liquid crystal displays (Thaker et al., 2012).

Antimicrobial and Antioxidant Activity

- Harini et al. (2017) synthesized thiazole-based piperidinone oximes, structurally related to 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine, and profiled their antimicrobial and antioxidant activities. These compounds demonstrate potential in the development of new therapeutic agents due to their bioactive properties (Harini et al., 2017).

Safety and Hazards

The safety and hazards associated with “4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine” would depend on factors such as the compound’s toxicity, reactivity, and handling requirements . It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on “4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine” could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis . Further studies could also investigate the compound’s properties and reactivity under different conditions .

properties

IUPAC Name |

[[1-(4-nitrophenyl)piperidin-4-ylidene]amino] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-26-18-8-2-14(3-9-18)19(23)27-20-15-10-12-21(13-11-15)16-4-6-17(7-5-16)22(24)25/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIYXWRXLDDTDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

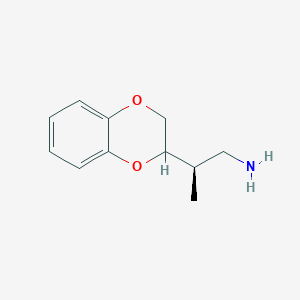

![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)

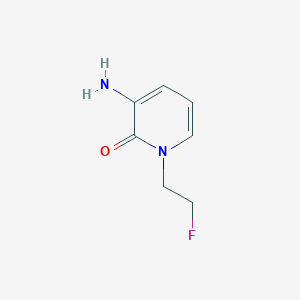

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)

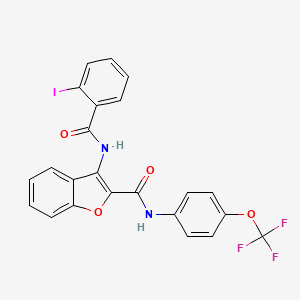

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)

![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)